molecular formula C10H15NO2S B2439782 Ethyl 2-isobutylthiazole-4-carboxylate CAS No. 882305-14-8

Ethyl 2-isobutylthiazole-4-carboxylate

Cat. No. B2439782
CAS RN: 882305-14-8
M. Wt: 213.3
InChI Key: DIJHMSPHFZFWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-isobutylthiazole-4-carboxylate, also known as EITC, is an organic compound that is used as a reagent in various scientific research applications. It is an isothiocyanate-based reagent that can be used to synthesize a range of compounds and has been widely used in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (urethane), structurally related to Ethyl 2-isobutylthiazole-4-carboxylate through the ethyl ester group, is found at low levels in many fermented foods and beverages. It is genotoxic and carcinogenic in various species. Ethyl carbamate's presence in food and beverages, particularly distilled spirits, has raised health concerns, leading to research on its formation mechanisms and potential risks. This compound's study underscores the importance of monitoring and understanding the health implications of chemical constituents in consumables (Weber & Sharypov, 2009).

Semisynthetic Resorbable Materials from Hyaluronan Esterification

Research on biocompatible, degradable materials has led to the development of modified natural polymers, such as hyaluronan derivatives obtained through partial or total esterification. These materials, including ethyl and benzyl hyaluronan esters, show promise for various clinical applications due to their biocompatibility and varied biological properties. This line of research illustrates the potential of chemically modified compounds in creating new materials for medical and biotechnological applications (Campoccia et al., 1998).

Antioxidant and Anti-inflammatory Agents from Thiazole Derivatives

Thiazole derivatives, which share structural similarities with Ethyl 2-isobutylthiazole-4-carboxylate, have been investigated for their biological and medicinal properties. Research focusing on the synthesis and pharmacological evaluation of benzofused thiazole derivatives has revealed their potential as antioxidant and anti-inflammatory agents. This demonstrates the chemical versatility of thiazole derivatives in drug development and the potential for Ethyl 2-isobutylthiazole-4-carboxylate to serve similar functions (Raut et al., 2020).

properties

IUPAC Name

ethyl 2-(2-methylpropyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-4-13-10(12)8-6-14-9(11-8)5-7(2)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJHMSPHFZFWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-isobutylthiazole-4-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 3-methylbutanethioamide (example 72, step b) (5.6 g) in ethanol (100 mL) was added ethyl 3-bromo-2-oxopropanoate (6.7 mL). The resulting mixture was stirred overnight at RT, then heated at reflux for 5 h. The solvent was evaporated and the residue was partitioned between ethyl acetate (250 mL) and saturated sodium hydrogen carbonate solution (100 mL). The layers were separated and the organic phase was washed with brine (100 mL), dried over magnesium sulphate, filtered and evaporated. The residue was purified by silica gel chromatography eluting with 20:1 to 10:1 isohexane:ethyl acetate gradient. The fractions containing product were combined and evaporated to give the subtitled compound as a yellow oil. Yield 5.2 g.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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